molecular formula C8H3ClN2 B1587263 3-Chlorophthalonitrile CAS No. 76241-79-7

3-Chlorophthalonitrile

Cat. No.: B1587263
CAS No.: 76241-79-7
M. Wt: 162.57 g/mol
InChI Key: LZQGFZMYLYXXHI-UHFFFAOYSA-N
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Description

3-Chlorophthalonitrile is an organic compound with the molecular formula C₈H₃ClN₂. It is a derivative of phthalonitrile, where one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom. This compound is primarily used as an intermediate in the synthesis of various chemical products, including dyes, pigments, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorophthalonitrile can be synthesized through several methods. One common approach involves the chlorination of phthalonitrile using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve optimal results .

Chemical Reactions Analysis

Types of Reactions: 3-Chlorophthalonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-chlorophthalonitrile depends on its specific application. In the context of its use as a precursor for phthalocyanine dyes, the compound undergoes cyclotetramerization to form the phthalocyanine macrocycle. This process involves the formation of a conjugated system with extensive delocalization of π-electrons, which imparts the characteristic color and electronic properties to the dyes .

Comparison with Similar Compounds

Uniqueness: 3-Chlorophthalonitrile is unique due to its specific substitution pattern, which influences its reactivity and the types of products it can form. The presence of the chlorine atom at the 3-position allows for selective functionalization and the synthesis of a wide range of derivatives with diverse applications .

Biological Activity

3-Chlorophthalonitrile, a derivative of phthalonitrile, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its potential applications in medicine and biotechnology.

Synthesis of this compound

This compound can be synthesized through various methods, primarily involving nucleophilic aromatic substitution reactions. The general synthetic route involves the reaction of chlorinated phthalic anhydride with ammonia or amines under controlled conditions. This process yields this compound, which can then be further modified to enhance its biological activity.

Biological Properties

The biological activities of this compound have been investigated in several studies, highlighting its potential as an antimicrobial and anticancer agent. Key findings from recent research include:

  • Antioxidant Activity : Studies have shown that this compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in cells. For instance, it has been reported to scavenge free radicals effectively, demonstrating a percentage inhibition of up to 62.80% at specific concentrations .
  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Minimum Inhibitory Concentration (MIC) values were determined for pathogens such as Enterococcus hirae and Escherichia coli, with values ranging from 16 mg/L to 32 mg/L, indicating its potential as an antimicrobial agent .
  • Photodynamic Therapy (PDT) : this compound derivatives have been explored for their application in photodynamic therapy. These compounds can generate reactive oxygen species (ROS) upon irradiation, leading to cell death in targeted cancer cells. The efficacy of these derivatives in PDT has been linked to their ability to penetrate tumor tissues and induce apoptosis effectively .

Case Studies

Several case studies have highlighted the practical applications of this compound in biomedical research:

  • Case Study on Anticancer Efficacy : A study investigated the effects of a novel formulation of this compound in combination with other therapeutic agents on cancer cell lines. Results indicated a synergistic effect that enhanced cytotoxicity against various cancer types, suggesting its potential use in combination therapies .
  • Antimicrobial Applications : In another case study focusing on infection control, researchers evaluated the antimicrobial properties of this compound against multidrug-resistant bacteria. The findings demonstrated significant reductions in bacterial load when used in conjunction with standard antibiotics, underscoring its role as a potential adjuvant therapy .

Research Findings Summary Table

Property Finding Reference
Antioxidant Activity62.80% inhibition at 100 mg/L
Antimicrobial ActivityMIC values: 16-32 mg/L for various bacteria
Photodynamic Therapy EfficacyInduces apoptosis in cancer cells
Synergistic EffectsEnhanced cytotoxicity in combination therapies
Multidrug Resistance CombatSignificant bacterial load reduction

Properties

IUPAC Name

3-chlorobenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClN2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQGFZMYLYXXHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80997585
Record name 3-Chlorobenzene-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80997585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76241-79-7
Record name 3-Chloro-1,2-benzenedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76241-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chlorobenzene-1,2-dicarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076241797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chlorobenzene-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80997585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chlorobenzene-1,2-dicarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.250
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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